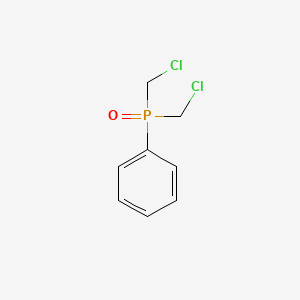

Bis(chloromethyl)phenylphosphine oxide

CAS No.: 18788-46-0

Cat. No.: VC14131392

Molecular Formula: C8H9Cl2OP

Molecular Weight: 223.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18788-46-0 |

|---|---|

| Molecular Formula | C8H9Cl2OP |

| Molecular Weight | 223.03 g/mol |

| IUPAC Name | bis(chloromethyl)phosphorylbenzene |

| Standard InChI | InChI=1S/C8H9Cl2OP/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |

| Standard InChI Key | KPIDOGVZNRBASG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)P(=O)(CCl)CCl |

Introduction

Chemical Structure and Characterization

Bis(chloromethyl)phenylphosphine oxide features a tetrahedral phosphorus center with a phenyl group, two chloromethyl substituents, and an oxygen atom. The phenyl group contributes aromatic stability, while the chloromethyl groups introduce electrophilic reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the chloromethyl protons (δ = 4.49 ppm as singlets) and vinyl protons in derivatives (δ = 5.13–5.27 and 5.83–5.93 ppm) . The P NMR spectrum typically shows a singlet near δ = 6.58 ppm, slightly upfield compared to related bisacylphosphine oxides like BAPO (δ = 6.98 ppm) . The carbonyl carbon in derivatives appears as a doublet at δ = 216.2 ppm in C NMR, consistent with electron-withdrawing effects from the phosphorus center .

Synthesis and Manufacturing

Recent patents describe optimized synthesis routes for structurally analogous phosphine oxides, offering insights into scalable production. A notable method involves:

-

Metallation of Phenylphosphine: Reacting phenylphosphine with alkali metal hydrides (e.g., sodium hydride) in organic solvents like tetrahydrofuran at 10–110°C to form metallated intermediates .

-

Acylation with Chlorinated Reagents: Introducing 2,4,6-trimethylbenzoyl chloride to the metallated intermediate, followed by oxidation with hydrogen peroxide to yield the phosphine oxide .

-

Purification: Washing with reducing agents (e.g., sodium thiosulfate) to remove residual peroxides, followed by crystallization in nonpolar solvents .

This method achieves yields exceeding 90% with purity >99%, addressing historical challenges of low yields (<60%) in earlier approaches . Key variables influencing yield include reaction temperature (optimal range: 40–60°C) and the use of alkoxide additives (e.g., potassium tert-butoxide), which enhance reaction rates .

Physical and Chemical Properties

Bis(chloromethyl)phenylphosphine oxide exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide) but limited solubility in water, necessitating derivatization for aqueous applications . Its UV-Vis spectrum shows a maximum absorption at 368 nm (ε = 8,850 L·mol·cm), attributed to n→π* transitions in the phosphine oxide moiety . Thermal stability studies reveal decomposition above 180°C, with chloromethyl groups prone to elimination reactions under acidic conditions .

| Property | Value/Description |

|---|---|

| Molecular Formula | CHClOP |

| Molecular Weight | 223.03 g/mol |

| λ (UV-Vis) | 368 nm |

| Thermal Decomposition | >180°C |

Applications in Photoinitiation and Catalysis

Photoinitiators for Polymerization

Bis(chloromethyl)phenylphosphine oxide derivatives, such as bisacylphosphine oxides (BAPOs), are widely used in UV-curable coatings and adhesives. Upon irradiation at 360–400 nm, the excited triplet state undergoes α-cleavage, generating benzoyl and phosphinoyl radicals that initiate polymerization . Modifications with ether-containing side chains (e.g., allyloxyethoxy groups) improve solubility in aqueous formulations, addressing limitations of traditional BAPOs .

Hydrogen Evolution Catalysis

In hydrogenase model systems, bis(chloromethyl)phenylphosphine oxide serves as a precursor for iron-sulfur clusters. Reaction with Fe(CO) yields complexes like [Fe(CO)][(μ-SCH)P(O)Ph], which catalyze hydrogen evolution with turnover frequencies dependent on acid strength . The phosphine oxide bridgehead facilitates proton transfer, mimicking enzymatic active sites .

Comparative Analysis with Related Phosphine Oxides

Bis(chloromethyl)phenylphosphine oxide exhibits distinct advantages over analogues:

| Compound | Key Features | Applications |

|---|---|---|

| Diphenylphosphine Oxide | Two phenyl groups; high stability | Ligand in coordination chemistry |

| Phenylphosphonic Acid | Acidic phosphonate group | Corrosion inhibition |

| BAPO | Bisacyl structure; high photoactivity | UV-curable resins |

The chloromethyl groups in bis(chloromethyl)phenylphosphine oxide enhance electrophilicity, enabling nucleophilic substitutions inaccessible to non-halogenated analogues .

Recent Advances and Future Directions

Recent studies focus on functionalizing the chloromethyl groups for tailored reactivity. For example, thiol-ene click reactions with mercaptoacetates produce water-soluble derivatives for biomedical hydrogels . Additionally, computational studies predict that substituting chlorine with fluorine could improve thermal stability while retaining photoactivity . Future research aims to integrate these modifications into industrial-scale processes, particularly for energy storage and 3D printing applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume